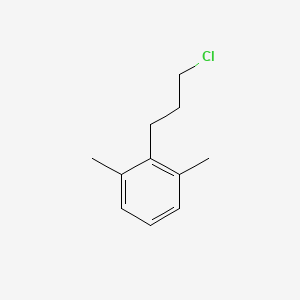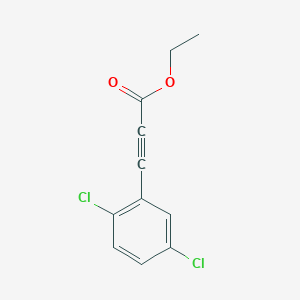
N'-Aminopropanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Aminopropanimidamide hydrochloride is a chemical compound with the molecular formula C₃H₁₀ClN₃ and a molecular weight of 123.58 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Aminopropanimidamide hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of propionitrile with ammonia and hydrogen chloride to form the desired product . The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of N’-Aminopropanimidamide hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving higher yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-Aminopropanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N’-Aminopropanimidamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N’-Aminopropanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various reactions, forming bonds with electrophilic centers in other molecules . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-Aminopropanimidamide hydrochloride include:
- Propionamidine hydrochloride
- Guanidine hydrochloride
- Aminoguanidine hydrochloride
Uniqueness
N’-Aminopropanimidamide hydrochloride is unique due to its specific structure and reactivity, which make it suitable for particular applications in research and industry. Its ability to undergo various chemical reactions and form stable products distinguishes it from other similar compounds .
Properties
Molecular Formula |
C3H10ClN3 |
|---|---|
Molecular Weight |
123.58 g/mol |
IUPAC Name |
N'-aminopropanimidamide;hydrochloride |
InChI |
InChI=1S/C3H9N3.ClH/c1-2-3(4)6-5;/h2,5H2,1H3,(H2,4,6);1H |
InChI Key |
XBKRWHIDIHGJQQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C(=N/N)/N.Cl |
Canonical SMILES |
CCC(=NN)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13161299.png)

![4,6,10-Trioxatricyclo[7.4.0.0,3,7]trideca-1,3(7),8-trien-13-amine](/img/structure/B13161306.png)
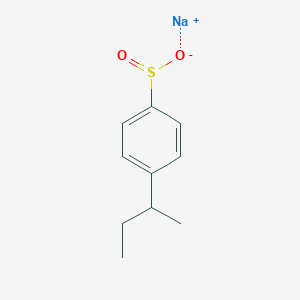
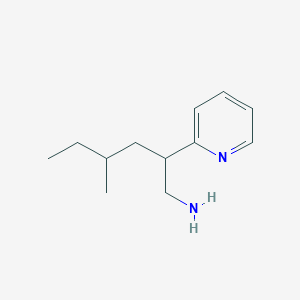
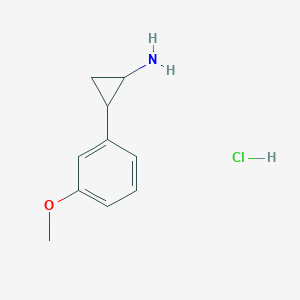
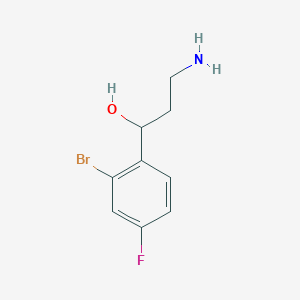

![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
